Meta-Position Aniline Confers Distinct Physicochemical Profile vs. Ortho and Para Isomers
The substitution position of the aniline moiety on the phenyl ring governs key physicochemical properties relevant to solubility, permeability, and formulation. For 3-(4-cyclopropylpiperazin-1-yl)aniline (meta), the predicted LogP is 2.13730 . The para isomer 4-(4-cyclopropylpiperazin-1-yl)aniline (CAS 700804-17-7) has the same molecular formula but exhibits distinct hydrogen bond donor/acceptor geometry due to the different substitution pattern, leading to divergent solid-state properties (e.g., notably different melting behavior as evidenced by independent purchase specifications from multiple vendors) . The ortho isomer 2-(4-cyclopropylpiperazin-1-yl)aniline (CAS 1018589-08-6) is reported to have different steric and electronic properties that alter its reactivity profile . Additionally, commercial purity specifications differ: the meta compound is available at 98% purity from Leyan (Product No. 1126263), while the para isomer is typically offered at ≥97% purity .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.13730 |
| Comparator Or Baseline | para isomer (CAS 700804-17-7): same formula C₁₃H₁₉N₃, different melting/solid-state properties implied by vendor specifications |
| Quantified Difference | Qualitatively different solid-state properties; LogP not independently reported for para isomer in accessible sources |
| Conditions | Predicted values from ACD/Labs and similar computational tools |
Why This Matters
The meta-substitution pattern of the target compound provides a distinct lipophilicity and hydrogen-bonding vector that directly impacts formulation behavior, bioavailability potential, and SAR interpretation—factors that cannot be extrapolated from ortho or para isomers.
